Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-2,2-dimethyl-azetidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Unique due to its specific stereochemistry and functional groups.
Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Similar structure but different stereochemistry.
Benzyl (3R)-3-amino-2,2-dimethyl-azetidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
WIIXQDNCFGJHFM-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.